molecular formula C25H23N3O5 B2372214 N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 1797570-24-1

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2372214
CAS No.: 1797570-24-1
M. Wt: 445.475
InChI Key: IBOFMBGMVGDFDT-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3-hydroxyquinoxaline derivatives with substituted benzamides. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, eco-friendly and cost-effective methods are preferred. Recent advancements have focused on using recyclable catalysts and solvent-free conditions to minimize environmental impact . These methods not only improve the yield but also reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-di(thio-4-chlorophenyl)quinoxaline
  • N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine
  • Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline

Uniqueness

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, enhances its stability and reactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-14-8-7-9-16(22-25(30)27-18-11-6-5-10-17(18)26-22)21(14)28-24(29)15-12-19(31-2)23(33-4)20(13-15)32-3/h5-13H,1-4H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFMBGMVGDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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